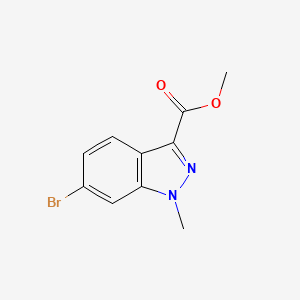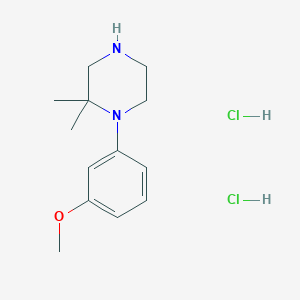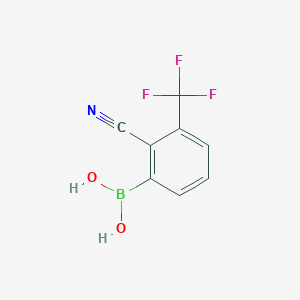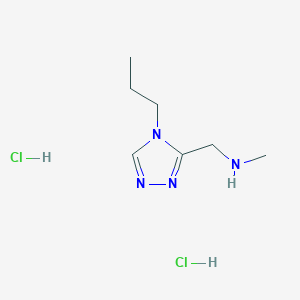![molecular formula C11H25ClN2 B1463053 (Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride CAS No. 1210954-59-8](/img/structure/B1463053.png)
(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride
Übersicht
Beschreibung
“(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1210954-59-8 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves taking a raw material such as dimethylethanolamine and carrying out a chlorination reaction under controlled temperature conditions . The reaction is typically followed by a reflux reaction with absolute ethyl alcohol .Molecular Structure Analysis
The molecular formula of this compound is C11H24N2.ClH . The InChI code is 1S/C11H24N2.ClH/c1-13(2)9-8-12-10-11-6-4-3-5-7-11;/h11-12H,3-10H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.79 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Structural Analysis : The crystallographic study of venlafaxine, a compound closely related to the mentioned chemical, revealed its intramolecular hydrogen-bonded structure, highlighting the conformational features of its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004).
Cycloaddition Reactions : Research on cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate explored the synthesis of cyclohexenone derivatives, demonstrating the versatility of these compounds in synthetic organic chemistry (Kozmin, He, & Rawal, 2003).
Catalysis and Polymerization
Homogeneous Catalysts : New cobalt, nickel, and copper complexes with tripodal 4N ligands, including tris[2-(dimethylamino)ethyl]amine, were investigated for their efficacy as catalysts in the partial oxidation of cyclohexane, showcasing the potential of these complexes in homogeneous catalysis (Tordin et al., 2013).
Polymer Synthesis : The synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers were examined, highlighting the controlled polymerization of dimethylaminoethyl methacrylate (DMA) and its applications in creating water-soluble polymers with inverse temperature solubility behavior (Bütün, Armes, & Billingham, 2001).
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.ClH/c1-13(2)9-8-12-10-11-6-4-3-5-7-11;/h11-12H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIOSDQBZTYMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
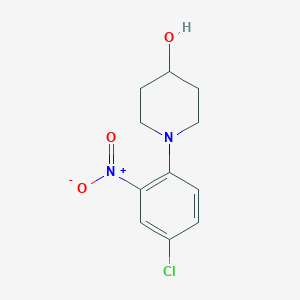
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)
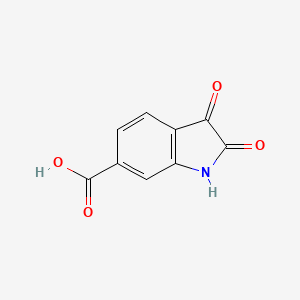

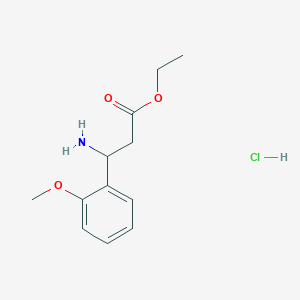

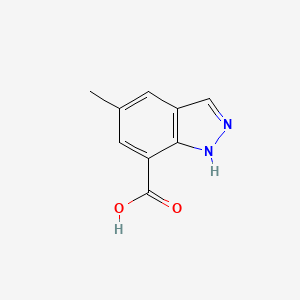
![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)
